1-Ethynyl-3-(trifluoromethyl)benzene
Overview
Description
1-Ethynyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H5F3 It features a benzene ring substituted with an ethynyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 3-(trifluoromethyl)iodobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires a base, such as triethylamine, and is conducted at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves similar coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Reduction of the ethynyl group can yield alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 1-ethenyl-3-(trifluoromethyl)benzene or 1-ethyl-3-(trifluoromethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethynyl-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism by which 1-ethynyl-3-(trifluoromethyl)benzene exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In biological systems, its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals, while the ethynyl group can interact with specific molecular targets, modulating their activity.
Comparison with Similar Compounds
- 1-Ethynyl-4-(trifluoromethyl)benzene
- 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
- 1-Ethynyl-2-(trifluoromethyl)benzene
Comparison: 1-Ethynyl-3-(trifluoromethyl)benzene is unique due to the position of its substituents, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubilities, and reactivity patterns, making it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-ethynyl-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHXLHWOHJTWRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380973 | |
Record name | 1-ethynyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-28-2 | |
Record name | 1-ethynyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethynyl-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Ethynyl-3-(trifluoromethyl)benzene in the synthesis of the phenothiazine cruciform fluorophores?
A1: this compound serves as a key building block in the synthesis of the phenothiazine cruciform fluorophores. The synthesis involves a two-step process:
Q2: How does the incorporation of this compound influence the photophysical properties of the resulting cruciform fluorophore?
A2: While the research paper doesn't explicitly detail the specific impact of each individual alkyne on the fluorophore properties, it highlights that the cruciform structures, including the one incorporating this compound, exhibit interesting metallochromic properties. This means their emission spectra change significantly upon interaction with specific metal ions, notably magnesium and zinc. The presence of the trifluoromethyl group on the benzene ring likely influences the electronic distribution within the molecule. This could affect the energy levels of molecular orbitals involved in electronic transitions, and consequently, the observed fluorescence properties. []
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